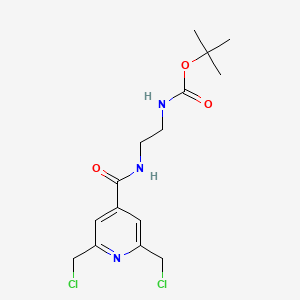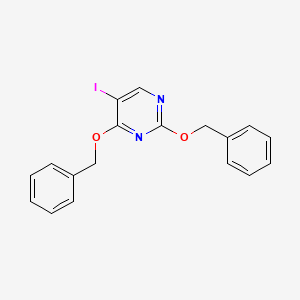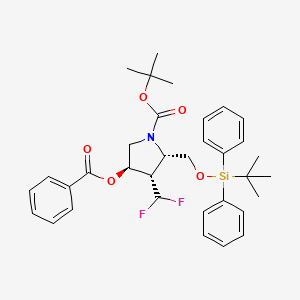![molecular formula C9H7N5S B13099621 5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13099621.png)
5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that combines the structural features of benzothiazole and triazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of benzothiazole derivatives with triazole precursors. One common method is the cyclization of 2-aminobenzothiazole with hydrazine derivatives under acidic or basic conditions. The reaction can be carried out using various catalysts and solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or triazole rings .
Applications De Recherche Scientifique
5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Triazole derivatives: Widely used as antifungal agents and in the synthesis of pharmaceuticals.
Uniqueness
5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine is unique due to its combined structural features of benzothiazole and triazole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug design .
Propriétés
Formule moléculaire |
C9H7N5S |
|---|---|
Poids moléculaire |
217.25 g/mol |
Nom IUPAC |
5-(1,3-benzothiazol-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H7N5S/c10-9-12-7(13-14-9)8-11-5-3-1-2-4-6(5)15-8/h1-4H,(H3,10,12,13,14) |
Clé InChI |
KVBVDNLXBLEYHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=NC(=NN3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)
![4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099567.png)

![5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13099577.png)

![3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B13099602.png)




